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Compound of Interest

Compound Name: cis-2,6-Dimethyloxan-4-one

Cat. No.: B2371147 Get Quote

An In-depth Technical Guide to Tetrahydro-2,6-dimethyl-4H-pyran-4-one

Executive Summary: Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a heterocyclic ketone

incorporating a saturated pyran ring system. This scaffold is of significant interest to medicinal

chemists and drug development professionals due to its prevalence in bioactive natural

products and its utility as a versatile synthetic intermediate for constructing more complex

pharmaceutical agents. The presence of two stereocenters at the C2 and C6 positions gives

rise to cis and trans diastereomers, each with unique three-dimensional conformations that can

be leveraged in rational drug design. This guide provides a comprehensive overview of the

known and predicted physicochemical properties, a proposed synthetic pathway, anticipated

spectroscopic characteristics, key chemical reactions, and safety protocols associated with this

compound, serving as a foundational resource for researchers in the field.

Introduction
The tetrahydropyran ring is a privileged structure in medicinal chemistry, imparting favorable

properties such as improved aqueous solubility and metabolic stability to drug candidates.[1]

Tetrahydro-2,6-dimethyl-4H-pyran-4-one (IUPAC name: 2,6-dimethyloxan-4-one) represents a

key functionalized building block within this class of compounds. Its bifunctional nature,

featuring a central ketone and a stable ether linkage, allows for a wide range of chemical

transformations. Pyran-containing structures are integral to numerous pharmaceuticals,

including antibiotics and anti-inflammatory agents, making their derivatives valuable targets for

synthesis.[2] This document serves as a senior-level guide to the core chemical and physical
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properties of this specific pyranone derivative, with a focus on its practical application in a

research and development setting.

Physicochemical and Stereochemical Properties
While extensive experimental data for tetrahydro-2,6-dimethyl-4H-pyran-4-one is not widely

published, its fundamental properties can be identified from chemical databases or predicted

based on its structure and comparison with analogous compounds. The presence of chiral

centers at positions 2 and 6 results in the existence of cis and trans diastereomers, which will

have distinct physical properties and biological activities.

Table 1: Physical and Chemical Properties of Tetrahydro-2,6-dimethyl-4H-pyran-4-one

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source / Comment

IUPAC Name 2,6-dimethyloxan-4-one PubChem[3]

Synonyms
Tetrahydro-2,6-dimethyl-4H-

pyran-4-one
PubChem[3]

CAS Number 1073-79-6 PubChem[3]

Molecular Formula C₇H₁₂O₂ PubChem[3]

Molecular Weight 128.17 g/mol PubChem[3]

Appearance Combustible liquid (Predicted) GHS Classification[3]

Boiling Point Not Experimentally Determined

For comparison, the parent

compound tetrahydro-4H-

pyran-4-one boils at 166-167

°C.[4]

Density Not Experimentally Determined

For comparison, the parent

compound tetrahydro-4H-

pyran-4-one has a density of

1.08 g/mL.[4]

Solubility
Slightly soluble in water

(Predicted)

The unsaturated analog, 2,6-

dimethyl-4H-pyran-4-one, is

slightly soluble in water.[5]

logP (Octanol/Water) 0.4 Computed by XLogP3[3]

Stereochemistry

Contains two stereocenters

(C2, C6); exists as cis and

trans diastereomers.

Structural Analysis

Proposed Synthesis and Purification
A chemically sound and efficient method for the synthesis of tetrahydro-2,6-dimethyl-4H-pyran-

4-one is the intramolecular acid-catalyzed cyclization of an acyclic precursor, heptane-2,6-

dione. This approach is a variation of well-established methods for forming five- and six-

membered heterocyclic ethers.
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Rationale for Synthetic Approach
The selection of heptane-2,6-dione as the precursor is based on its commercial availability and

appropriate carbon skeleton. An acid catalyst, such as sulfuric acid or a solid-phase resin like

Amberlyst-15, protonates one of the ketone oxygens, making the carbonyl carbon highly

electrophilic. The enol form of the second ketone can then act as a nucleophile, attacking the

protonated carbonyl to initiate cyclization. This strategy avoids harsh conditions and provides a

direct route to the desired heterocyclic system.

Detailed Experimental Protocol
Reaction Setup: To a solution of heptane-2,6-dione (1 equivalent) in a non-participating

solvent such as toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05

equivalents).

Cyclization: Heat the mixture to reflux (approximately 110°C) and monitor the reaction

progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry

(GC-MS), observing the consumption of the starting material.

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully

neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium

bicarbonate, followed by a wash with brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified

by flash column chromatography on silica gel to separate the diastereomers and remove any

residual starting material or byproducts.

Synthesis Workflow Diagram
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Synthesis Workflow
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Tetrahydro-2,6-dimethyl-4H-pyran-4-one
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Caption: Proposed workflow for the synthesis of Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Spectroscopic and Structural Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2371147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2371147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Definitive structural confirmation relies on a combination of spectroscopic techniques. The

following are the anticipated spectral characteristics, supported by data from the parent

compound, tetrahydro-4H-pyran-4-one, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to be complex due to the cis/trans isomerism. Key

signals would include:

Two doublets corresponding to the methyl groups at C2 and C6.

Multiplets for the methine protons at C2 and C6.

A set of multiplets for the diastereotopic methylene protons at C3 and C5. The exact

chemical shifts and coupling constants will differ between the cis and trans isomers due to

their different magnetic environments.

¹³C NMR: The spectrum should display seven distinct carbon signals.

A signal in the range of 205-210 ppm for the ketone carbonyl (C4).

Two signals in the ether region (65-75 ppm) for the C2 and C6 carbons.

Two signals for the methylene carbons (C3, C5).

Two signals for the methyl carbons.

For reference, the ¹³C NMR spectrum of the parent compound tetrahydro-4H-pyran-4-one

shows signals at approximately 208 ppm (C=O), 68 ppm (C-O), and 45 ppm (C-C=O).[6]

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is

characteristic of the C=O stretching vibration of a saturated aliphatic ketone.
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A distinct C-O-C stretching band for the ether linkage should appear in the 1150-1080 cm⁻¹

region.

C-H stretching vibrations for the aliphatic methyl and methylene groups will be observed

around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show:

A molecular ion peak ([M]⁺) at m/z = 128.

Characteristic fragmentation patterns involving alpha-cleavage adjacent to the ketone and

loss of alkyl groups. A prominent fragment would be the loss of a methyl group (m/z = 113) or

an ethyl group via cleavage of the C2-C3 bond.

Chemical Reactivity and Synthetic Potential
The reactivity of tetrahydro-2,6-dimethyl-4H-pyran-4-one is dominated by its ketone

functionality, making it a valuable precursor for a variety of more complex structures.

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as

Grignard reagents, organolithium compounds, and reducing agents (e.g., NaBH₄) to form the

corresponding tertiary or secondary alcohol.

Enolate Chemistry: In the presence of a suitable base, the ketone can be deprotonated at

the C3 or C5 positions to form an enolate, which can then participate in reactions such as

alkylations and aldol condensations.

Reductive Amination: The ketone can undergo reductive amination to introduce nitrogen-

containing functional groups, a common strategy in pharmaceutical synthesis.

Spirocycle Formation: The ketone is an excellent substrate for reactions that form

spirocycles. For example, the Bucherer-Bergs reaction with potassium cyanide and

ammonium carbonate can be used to synthesize spiro-hydantoin derivatives, which are

privileged scaffolds in medicinal chemistry.[1]
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Key Reactive Sites & Transformations

Tetrahydro-2,6-dimethyl-4H-pyran-4-one
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C=O
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Caption: Key reactive sites on Tetrahydro-2,6-dimethyl-4H-pyran-4-one.

Applications in Drug Development
The tetrahydro-2,6-dimethyl-4H-pyran-4-one scaffold is a valuable building block for

synthesizing molecules with therapeutic potential. Its utility stems from its ability to serve as a

rigid, three-dimensional framework upon which various pharmacophores can be appended.

Related pyranone structures are used as intermediates in the synthesis of a wide range of

drugs, including hypnotic sedatives, anticoagulants, and non-steroidal anti-inflammatory

agents.[2] The stereochemistry of the two methyl groups can be used to control the spatial

orientation of substituents, enabling the optimization of drug-target interactions.

Safety and Handling
Tetrahydro-2,6-dimethyl-4H-pyran-4-one should be handled with appropriate care in a

laboratory setting. Based on the Globally Harmonized System (GHS) classifications, the

compound presents the following hazards:

H227: Combustible liquid.[3]

H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]

H332: Harmful if inhaled.[3]

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Keep away from heat, sparks, and open flames.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse

thoroughly with water.

Conclusion
Tetrahydro-2,6-dimethyl-4H-pyran-4-one is a structurally important heterocyclic compound with

significant potential as an intermediate in synthetic and medicinal chemistry. While

comprehensive experimental data remains to be fully documented in the literature, its

physicochemical properties, spectroscopic characteristics, and reactivity can be reliably

predicted based on fundamental chemical principles and comparison with closely related

analogs. The synthetic accessibility and versatile ketone functionality make it a valuable tool for

drug discovery professionals aiming to create novel molecular architectures with defined

stereochemistry. Further research into the distinct properties and reactivities of its cis and trans

isomers would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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